Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
CAS No.:
Cat. No.: VC18372616
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12Cl2N2O2 |
|---|---|
| Molecular Weight | 275.13 g/mol |
| IUPAC Name | propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
| Standard InChI Key | FHZSNRPPCJTSFR-XNTDXEJSSA-N |
| Isomeric SMILES | CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
| Canonical SMILES | CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isopropyl ester group linked to a chlorinated acetohydrazone moiety. The (4-chlorophenyl)hydrazono group introduces planarity to the structure, facilitating π-π interactions in synthetic intermediates. Key structural attributes include:
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IUPAC Name: Propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
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SMILES Notation: CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl
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Stereochemistry: The (E)-configuration at the hydrazone double bond is critical for its reactivity in cyclization reactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.13 g/mol |
| Melting Point | Not reported |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Degrades under acidic/alkaline conditions; store at 2–8°C |
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via condensation of isopropyl chloroacetate with 4-chlorophenyl hydrazine under basic conditions. A representative protocol involves:
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Hydrazine Formation: Diazotization of 4-chloroaniline followed by reduction to yield 4-chlorophenyl hydrazine .
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Esterification: Reaction of 4-chlorophenyl hydrazine with isopropyl chloroacetate in the presence of triethylamine (TEA) in dichloromethane .
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Purification: Crystallization from ethanol/water mixtures achieves >95% purity.
Key Reaction Mechanisms
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Nucleophilic Substitution: The chloroacetate group undergoes substitution with amines or thiols .
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Cyclization: In apixaban synthesis, analogous hydrazones react with morpholino-dihydropyridinones to form pyrazole cores .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s dual functionality enables its use in constructing heterocyclic scaffolds. Notable applications include:
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Anticoagulant Development: Analogous hydrazones (e.g., ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate) are intermediates in apixaban synthesis, a direct Factor Xa inhibitor .
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Antimicrobial Agents: Chlorophenyl hydrazones exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) .
Case Study: Apixaban Synthesis
In US Patent 9,603,846B2, a structurally related hydrazone undergoes base-mediated cyclization with 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to form apixaban’s pyrazole ring . Critical parameters include:
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Solvent System: Dimethylformamide (DMF) enhances reaction kinetics .
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Base Selection: Triethylamine yields higher regioselectivity compared to inorganic bases .
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Key Observations:
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Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the acetate carbon, facilitating nucleophilic attacks .
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Methoxy groups improve solubility but reduce crystallinity .
Recent Research Developments
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